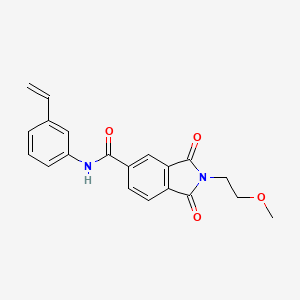
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate, also known as CNBS, is a chemical compound widely used in scientific research. CNBS is a highly reactive electrophilic reagent that can be used for the modification of proteins, peptides, and other biomolecules.
Mechanism of Action
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate is a highly reactive electrophilic reagent that reacts with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The reaction forms a covalent bond between 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate and the amino acid residue, resulting in the modification of the protein or peptide. The modification can be reversible or irreversible depending on the reaction conditions.
Biochemical and Physiological Effects:
The modification of proteins and peptides with 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can have various biochemical and physiological effects. For example, the modification can alter the protein's stability, activity, or interaction with other proteins. The modification can also affect the protein's localization or degradation. The physiological effects of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate modification depend on the protein or peptide being modified and the specific modification site.
Advantages and Limitations for Lab Experiments
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is a highly reactive reagent that can modify proteins and peptides under mild reaction conditions. The modification is specific and can be targeted to specific amino acid residues. 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate modification can also be used for site-specific labeling or crosslinking. However, 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate also has some limitations. It can modify multiple amino acid residues, which can complicate the interpretation of results. The modification can also be irreversible, which can limit the use of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate for functional studies.
Future Directions
There are several future directions for the use of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate derivatives with improved reactivity, specificity, or reversibility. Another direction is the use of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate for the modification of other biomolecules such as nucleic acids or lipids. 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can also be used for the modification of proteins and peptides in living cells or organisms for in vivo studies. Finally, the combination of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate modification with other techniques such as mass spectrometry or structural biology can provide new insights into protein function and interaction.
Synthesis Methods
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can be synthesized by the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-formylphenol in the presence of a base such as triethylamine. The reaction yields 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate as a yellow solid with a melting point of 156-158°C.
Scientific Research Applications
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the modification of proteins and peptides. It can be used to label proteins with fluorescent dyes, biotin, or other tags for detection and purification. 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can also be used to crosslink proteins to study protein-protein interactions, or to modify specific amino acid residues for functional studies.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO6S/c14-10-5-6-12(9(7-10)8-16)21-22(19,20)13-4-2-1-3-11(13)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXZZBPNMOPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)